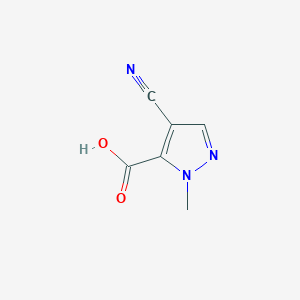

4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid

Description

4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science . The presence of a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

4-cyano-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-5(6(10)11)4(2-7)3-8-9/h3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHCZSZBUVTYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378846-25-3 | |

| Record name | 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with cyanogen bromide under basic conditions . Another approach involves the use of hydrazine derivatives and β-keto esters, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as multicomponent reactions and catalytic processes. For instance, the use of palladium-catalyzed coupling reactions has been explored for the efficient synthesis of pyrazole derivatives . These methods offer high yields and are suitable for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The cyano group at position 4 undergoes nucleophilic substitution under specific conditions.

Example :

Treatment with ammonia replaces the cyano group with a carbamoyl moiety, yielding 3(5)-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. Subsequent dehydration with POCl₃ regenerates the cyano group, demonstrating reversibility in nitrile transformations .

Condensation Reactions

The carboxylic acid at position 5 participates in cyclocondensation with aldehydes and aminopyrazoles.

| Components | Conditions | Products | Source |

|---|---|---|---|

| Aromatic aldehydes + 5-amino-1H-pyrazole-4-carbonitrile | Ultrasonication, 90 min | 7-Azolylamino-substituted tetrahydroazolopyrimidines |

Key Finding :

Under ultrasonication, the compound forms 4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines via pseudo four-component reactions. This contrasts with thermal conditions (reflux in acetic acid), which favor dihydropyrazolopyrimidine-5-carboxylic acids .

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Esterification | R-OH, acid catalyst (e.g., H₂SO₄) | Methyl/ethyl esters | |

| Amide Coupling | R-NH₂, coupling agents (e.g., EDC) | Pyrazole-4-carboxamides |

Industrial Relevance :

Ester derivatives are intermediates in herbicide synthesis, such as 1-t-butyl-5-cyano-N-methyl-1H-pyrazole-4-carboxamide, produced via alkylation with isobutylene and p-toluenesulfonic acid .

Alkylation and Ring Modification

The pyrazole ring undergoes electrophilic substitution at the 1-position.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| N-Alkylation | Alkenes (e.g., isobutylene), H⁺ | 1-Alkylpyrazole derivatives |

Example :

Alkylation with isobutylene in acetonitrile under acidic conditions introduces a tert-butyl group at the 1-position, enhancing steric bulk for agrochemical applications .

Redox Reactions

The cyano and carboxylic acid groups participate in redox transformations.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Reduction | LiAlH₄ or NaBH₄ | Aminopyrazole derivatives | |

| Oxidation | KMnO₄ or H₂O₂ | Pyrazole dicarboxylic acids |

Note :

Reduction of the cyano group produces primary amines, while oxidation modifies the pyrazole ring’s oxidation state .

Thermal and Kinetic Behavior

Reaction pathways depend on kinetic vs. thermodynamic control:

Scientific Research Applications

Chemical Properties and Reactions

4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions that enhance its utility in synthetic chemistry:

- Oxidation : Converts to different pyrazole derivatives.

- Reduction : The cyano group can be transformed into an amine group.

- Substitution : Nucleophilic substitution can occur at the cyano group.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions facilitate the synthesis of complex heterocyclic compounds, making this compound a valuable building block in organic synthesis .

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Cyano-1-methyl-pyrazole | MCF-7 | 12.5 | Inhibition of cell proliferation |

| 4-Cyano-1-methyl-pyrazole | MDA-MB-231 | 10.0 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 8.0 | DNA intercalation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Anti-inflammatory and Antimicrobial Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Additionally, it has shown promising antimicrobial activity against various pathogens, indicating potential applications in developing new antibiotics or antifungal agents .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of new pesticides and herbicides. Its effectiveness in enhancing crop yields while minimizing environmental impact is under investigation. Research has indicated that compounds derived from this pyrazole can significantly inhibit the growth of phytopathogenic fungi .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Fungi Type | Inhibition Zone (mm) |

|---|---|---|

| 4-Cyano-1-methyl-pyrazole | Fusarium spp. | 20 |

| 4-Cyano-1-methyl-pyrazole | Botrytis cinerea | 25 |

These results highlight the potential for developing effective agrochemicals based on this compound .

Material Science

In material science, the unique properties of this compound are being explored for creating advanced materials with specific functionalities. Its role as a precursor in synthesizing novel polymers and composites is an area of active research .

Case Studies

Several studies exemplify the applications of this compound:

- Antiviral Research : A study screened pyrazole derivatives for their activity against HIV replication, identifying several promising candidates with favorable pharmacokinetic profiles .

- Pesticide Development : Research focused on synthesizing derivatives of this compound led to the discovery of new fungicides with improved efficacy compared to existing products .

- Biological Activity Assessment : Comprehensive assessments of various pyrazole derivatives have been conducted to evaluate their biological activities, leading to insights into structure-activity relationships that guide future drug development efforts .

Mechanism of Action

The mechanism of action of 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The cyano and carboxylic acid groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has similar structural features but differs in the presence of difluoromethyl group instead of a cyano group.

4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: This compound contains a chloro group, which imparts different chemical properties compared to the cyano group.

Uniqueness: 4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of a cyano group and a carboxylic acid group, which provides distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting properties such as anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties. A study evaluated various pyrazole derivatives against human cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. Specifically, compounds containing the pyrazole nucleus exhibited activity against targets such as BRAF(V600E) and EGFR .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Cyano-1-methyl-pyrazole | MCF-7 | 12.5 | Inhibition of cell proliferation |

| 4-Cyano-1-methyl-pyrazole | MDA-MB-231 | 10.0 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 8.0 | DNA intercalation |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is well-documented. Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In vitro assays demonstrated that this compound exhibited a higher selectivity index compared to traditional NSAIDs like celecoxib .

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 4-Cyano-1-methyl-pyrazole | 65 | 90 | 1.38 |

| Celecoxib | 30 | 80 | 2.67 |

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored extensively. A study reported that derivatives of this compound exhibited notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 4-Cyano-1-methyl-pyrazole | Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Case Study 1: Synergistic Effects in Cancer Treatment

A recent investigation focused on the synergistic effects of combining this compound with doxorubicin in breast cancer models. The results indicated enhanced cytotoxicity in MDA-MB-231 cells when treated with the combination therapy compared to doxorubicin alone, highlighting the potential for improved therapeutic strategies in resistant cancer types .

Case Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory mechanisms, researchers found that treatment with the compound significantly reduced inflammatory markers in a murine model of arthritis. The reduction in prostaglandin E2 levels correlated with the observed decrease in edema and pain responses .

Q & A

Q. What are the established synthetic routes for 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid, and what are their key experimental parameters?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives are condensed under reflux conditions, followed by hydrolysis to yield the carboxylic acid moiety. Reaction solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps) are critical for optimizing yield and purity .

Key Data :

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Temperature | 80–120°C | |

| Solvent | Ethanol, DMF, or THF | |

| Catalyst | Pd(PPh₃)₄ (for Suzuki couplings) |

Q. How is this compound characterized using spectroscopic methods?

- NMR : The cyano group (C≡N) appears as a singlet near δ 110–120 ppm in NMR. The methyl group on the pyrazole ring resonates at δ 3.8–4.0 ppm in NMR .

- IR : Strong absorption bands at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 151 (M) align with the molecular formula CHNO .

Q. What are the reported physical properties (e.g., solubility, melting point) of this compound?

- Melting Point : 220–225°C (decomposition observed at higher temperatures) .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

- Purity : Commercial samples often list >95% purity (HPLC), with impurities including unreacted intermediates or regioisomers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria in the pyrazole ring. For example:

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

- HOMO-LUMO Gap : ~5.2 eV, indicating moderate electrophilicity .

- Charge Distribution : The cyano group withdraws electron density, polarizing the pyrazole ring and enhancing carboxylic acid acidity (predicted pKa ~2.8) .

- Reactivity : Nucleophilic attack at the cyano carbon is less favorable than at the carboxylate oxygen, as shown by Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.